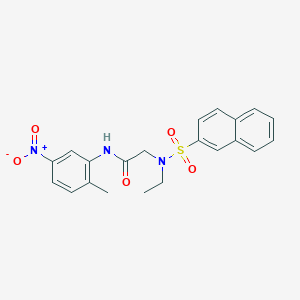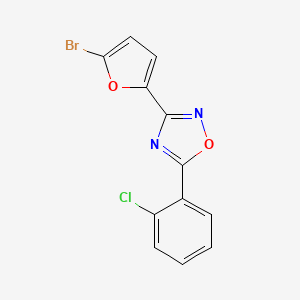
N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide, also known as MLN4924, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent inhibitor of the NEDD8-activating enzyme (NAE), a key regulator of the cullin-RING ubiquitin ligase (CRL) pathway. In recent years, MLN4924 has been shown to have a broad range of biological activities and has become an important tool for studying cellular processes such as cell cycle regulation, DNA damage response, and protein degradation.
Mecanismo De Acción
N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide inhibits the NEDD8-activating enzyme, which is responsible for activating the small ubiquitin-like modifier NEDD8. NEDD8 modification is required for the function of cullin-RING ubiquitin ligases, which are responsible for the ubiquitination and degradation of many cellular proteins. Inhibition of the NEDD8-activating enzyme by N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide leads to the accumulation of NEDD8-conjugated proteins and the subsequent activation of the unfolded protein response and DNA damage response pathways. This results in cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects:
N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to induce cell cycle arrest in various cancer cell lines, including breast, prostate, and lung cancer. This is due to the accumulation of NEDD8-conjugated proteins, which leads to the activation of the DNA damage response pathway and subsequent inhibition of cell cycle progression. N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide has also been shown to induce apoptosis in cancer cells, which is mediated by the activation of the unfolded protein response pathway. In addition, N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to have anti-inflammatory effects, which are mediated by the inhibition of NF-κB signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its specificity for the NEDD8-activating enzyme. This allows for the selective inhibition of the cullin-RING ubiquitin ligase pathway and the investigation of its role in various cellular processes. However, one limitation of using N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide is its cytotoxicity, which can limit its use in certain experiments. In addition, N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide in scientific research. One direction is the investigation of its potential use in combination therapies with radiation therapy and chemotherapy. Another direction is the investigation of its potential use in the treatment of inflammatory diseases. In addition, the development of more specific inhibitors of the NEDD8-activating enzyme could lead to the identification of new targets for cancer therapy. Finally, the investigation of the role of the cullin-RING ubiquitin ligase pathway in other cellular processes, such as autophagy and DNA repair, could provide new insights into the regulation of these processes.
Aplicaciones Científicas De Investigación
N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been widely used in scientific research to investigate the role of the NEDD8-activating enzyme and the cullin-RING ubiquitin ligase pathway in various cellular processes. It has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells, making it a promising anticancer agent. In addition, N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, suggesting its potential use in combination therapies. N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
2-[ethyl(naphthalen-2-ylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-3-23(14-21(25)22-20-13-18(24(26)27)10-8-15(20)2)30(28,29)19-11-9-16-6-4-5-7-17(16)12-19/h4-13H,3,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWNJWAURSXNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(benzyloxy)-3-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3502850.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B3502852.png)
![N~2~-benzyl-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B3502854.png)

![N-benzyl-4-methoxy-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3502861.png)
![N-benzyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B3502872.png)
![1-(4-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3502877.png)
![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3502881.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B3502890.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B3502893.png)
![2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B3502897.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3502905.png)
![3-chloro-4-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3502927.png)
![N~1~-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3502938.png)